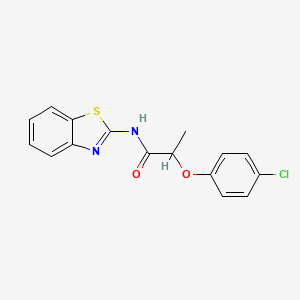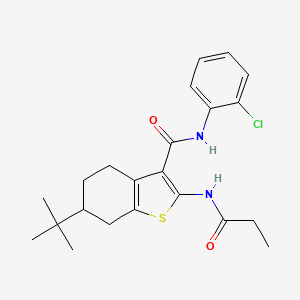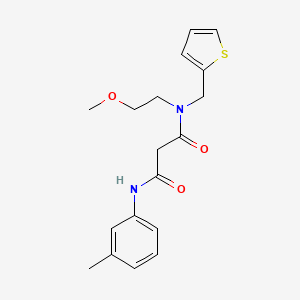![molecular formula C17H15ClN2O4 B3934595 (4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3934595.png)
(4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone
Vue d'ensemble
Description
(4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone, also known as CNM-III, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
(4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, arthritis, and bacterial infections. In agriculture, (4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been studied as a potential herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. In material science, (4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been studied as a potential precursor for the synthesis of various organic compounds such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, (4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of various kinases such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus. In vivo studies have shown that (4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone exhibits anti-inflammatory and anti-tumor effects in animal models of arthritis and cancer, respectively. It has also been shown to exhibit insecticidal and herbicidal effects in plant models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone in lab experiments is its relatively simple synthesis method and high yield. This allows for large-scale production of the compound for various applications. Another advantage is its potential to exhibit multiple biological effects, making it a versatile compound for various research studies. However, one limitation of using (4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone in lab experiments is its potential toxicity and lack of specificity towards certain enzymes and signaling pathways. This can lead to off-target effects and potential harm to living organisms.
Orientations Futures
There are several future directions for the research of (4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone. One direction is the further elucidation of its mechanism of action and specificity towards certain enzymes and signaling pathways. This can lead to the development of more specific and effective drug candidates for various diseases. Another direction is the optimization of its herbicidal and insecticidal properties for use in agriculture. This can lead to the development of more environmentally friendly and sustainable methods for pest control. Additionally, the use of (4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone as a precursor for the synthesis of various organic compounds in material science can be further explored for potential applications in industries such as textiles and plastics.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-14-4-1-12(2-5-14)17(21)13-3-6-15(16(11-13)20(22)23)19-7-9-24-10-8-19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNIXJBYVNUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(11,11-dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B3934527.png)
![2-[4-(2-furylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3934534.png)
![N-methyl-N-(3-pyridinylmethyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3934543.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B3934548.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3934563.png)


![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3934584.png)
![(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934611.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3934618.png)
![4-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934626.png)


![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3934638.png)